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Executive Summary
AVL-292, also known as Spebrutinib (CC-292), is a potent, highly selective, and orally

bioavailable small molecule inhibitor of Bruton's tyrosine kinase (Btk). Operating through a

covalent irreversible binding mechanism, AVL-292 targets a cysteine residue (Cys481) in the

active site of Btk, leading to sustained inhibition of its enzymatic activity. This targeted action

effectively blocks B-cell receptor (BCR) signaling, a critical pathway for B-cell proliferation,

survival, and activation. Preclinical and clinical studies have demonstrated that AVL-292

exhibits significant anti-proliferative and anti-inflammatory effects, positioning it as a promising

therapeutic agent for B-cell malignancies and autoimmune diseases. This document provides a

comprehensive overview of the pharmacological profile of AVL-292, including its mechanism of

action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and

detailed experimental methodologies.

Mechanism of Action
AVL-292 is a targeted covalent inhibitor designed to specifically inactivate Bruton's tyrosine

kinase.[1] Btk is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor

signaling pathway, which is essential for B-lymphocyte development, activation, and survival.[2]

Upon BCR engagement, Btk is activated and subsequently phosphorylates downstream

substrates, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signaling

events that promote B-cell proliferation and survival.[3]
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AVL-292 forms a specific and irreversible covalent bond with the sulfhydryl group of the

cysteine 481 residue within the ATP-binding pocket of Btk.[4][5] This covalent modification

permanently inactivates the kinase, thereby blocking the downstream signaling cascade.[3] The

irreversible nature of this interaction allows for prolonged pharmacodynamic effects that outlast

the plasma exposure of the drug.[3][6]

Signaling Pathway
The following diagram illustrates the B-cell receptor signaling pathway and the point of

inhibition by AVL-292.
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B-Cell Receptor Signaling Pathway and AVL-292 Inhibition.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for AVL-292, demonstrating its

potency, selectivity, and pharmacokinetic/pharmacodynamic properties.

Table 1: In Vitro Potency and Selectivity
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Target Assay Type IC50 / EC50 Reference

Btk
Biochemical

(Enzymatic)
< 0.5 nM [3][7]

Btk
Biochemical

(Enzymatic)
0.5 nM [4][8]

Btk
Biochemical

(Enzymatic)
5.9 nM [9]

Btk
Cellular (Ramos cells,

Btk activity)
8 nM [8][9]

Btk
Cellular (Ramos cells,

Btk occupancy)
6 nM [8]

B-Cell Proliferation
Cellular (Human naive

B-cells)
3 nM [9]

Yes Kinase Panel 723 nM [5]

c-Src Kinase Panel 1.729 µM [5]

Brk Kinase Panel 2.43 µM [5]

Lyn Kinase Panel 4.4 µM [5]

Fyn Kinase Panel 7.15 µM [5]

BMX
Tec Family Kinase

Panel
0.7 nM [9]

Itk
Tec Family Kinase

Panel
36 nM [9]

Tec
Tec Family Kinase

Panel
6.2 nM [9]

TXK
Tec Family Kinase

Panel
8.9 nM [9]
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Table 2: Pharmacokinetic and Pharmacodynamic
Parameters in Healthy Human Subjects

Dose Cmax (ng/mL)
Tmax (median,
min)

Btk
Occupancy
(>%)

Reference

1.0 mg/kg 365 40 80 [3][6]

2.0 mg/kg 542 20 - 60
84 (5 of 6

subjects >98)
[3][6]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Btk Kinase Inhibition Assay (Omnia® Continuous Read
Assay)
This assay quantifies the enzymatic activity of Btk and the inhibitory effect of AVL-292.[7]

Materials:

Recombinant human Btk enzyme

Omnia® Kinase Reaction Buffer (KRB)

ATP

Y5-Sox peptide substrate

AVL-292 (or test compound)

384-well microtiter plate

Fluorescence plate reader

Procedure:
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Prepare a substrate mix containing ATP and the Y5-Sox substrate in 1X Omnia Kinase

Reaction Buffer.

Dispense the Btk enzyme into the wells of the 384-well plate.

Add serially diluted AVL-292 or vehicle control to the wells containing the enzyme and pre-

incubate for 30 minutes at 25°C.

Initiate the kinase reaction by adding the ATP/Y5-Sox substrate mix to each well.

Immediately begin monitoring the fluorescence signal (λex = 360 nm, λem = 485 nm)

kinetically for 60 minutes.

Determine the initial reaction velocity from the linear portion of the fluorescence versus time

plot.

Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope

model to determine the IC50 value.

Btk Occupancy Assay (Covalent Probe ELISA)
This assay measures the percentage of Btk that is covalently bound by AVL-292 in a cell or

tissue lysate.[3][5]

Materials:

Cells or tissue expressing Btk

Lysis buffer

Biotinylated covalent probe for Btk

Streptavidin-coated ELISA plate

Anti-Btk antibody

HRP-conjugated secondary antibody

TMB substrate
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Stop solution

Plate reader

Procedure:

Treat cells or tissues with AVL-292 or vehicle control.

Lyse the cells or tissues to release the proteins.

Incubate the lysates with a biotinylated covalent probe that binds to the same Cys481

residue as AVL-292. Free, uninhibited Btk will be captured by the probe.

Transfer the lysates to a streptavidin-coated ELISA plate to capture the biotinylated probe-

Btk complex.

Wash the plate to remove unbound proteins.

Add a primary antibody specific for Btk.

Add an HRP-conjugated secondary antibody.

Add TMB substrate and incubate until color develops.

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Normalize the signal from the AVL-292-treated samples to the vehicle-treated control to

determine the percentage of Btk occupancy.

B-Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay assesses the anti-proliferative effect of AVL-292 on B-cells.[9]

Materials:

Purified naïve human B-cells

RPMI medium
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Anti-human IgM antibody

AVL-292 (or test compound)

³H-Thymidine

96-well plate

Cell harvester

Scintillation counter

Procedure:

Seed purified naïve human B-cells in a 96-well plate in RPMI medium.

Stimulate the B-cells with anti-human IgM to induce proliferation.

Concurrently, treat the cells with serial dilutions of AVL-292 or vehicle control.

Incubate the plate for 56 hours at 37°C in a 5% CO₂ incubator.

Add ³H-Thymidine to each well and incubate for an additional 16-18 hours.

Harvest the cells onto a filter mat using a cell harvester.

Measure the incorporation of ³H-Thymidine using a scintillation counter.

Calculate the percentage of inhibition of proliferation for each concentration of AVL-292 and

determine the EC50 value.

Experimental Workflows and Logical Relationships
Btk Occupancy Assay Workflow
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Workflow for Determining Btk Occupancy by AVL-292.
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In Vitro Anti-Proliferation Assay Workflow
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Workflow for Assessing the Anti-Proliferative Effects of AVL-292.

Conclusion
AVL-292 is a well-characterized covalent inhibitor of Bruton's tyrosine kinase with a compelling

pharmacological profile. Its high potency, selectivity, and durable target engagement, coupled

with oral bioavailability, underscore its potential as a therapeutic agent for B-cell-mediated

diseases. The data presented in this document provide a comprehensive resource for

researchers and drug development professionals interested in the further investigation and

clinical application of AVL-292 and other covalent Btk inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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